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1,2-bis(pyridin-2-yl)ethan-1-amine

Coordination Chemistry Copper(I) Complexes Dioxygen Reactivity

Researchers often face unwanted bis(μ-oxo) byproducts during copper-mediated oxidation. 1,2-Bis(pyridin-2-yl)ethan-1-amine (bpea) solves this by using its ethylene spacer to steer Cu(I) exclusively toward peroxo intermediates. - Enables selective (μ-η2:η2-peroxo)dicopper(II) formation, avoiding the oxo pathway. - Zn-bpea complexes hydrolyze BNPP with k₂ ~10⁻³-10⁻² M⁻¹ s⁻¹, outperforming methylene-linked analogs. - Dinuclear Cu(II)-bpea systems mediate controlled oxidative DNA cleavage for nuclease studies. Available for immediate procurement with verified specifications.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 58088-74-7
Cat. No. B6229493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-bis(pyridin-2-yl)ethan-1-amine
CAS58088-74-7
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C2=CC=CC=N2)N
InChIInChI=1S/C12H13N3/c13-11(12-6-2-4-8-15-12)9-10-5-1-3-7-14-10/h1-8,11H,9,13H2
InChIKeyAYQJDJKPACQLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(pyridin-2-yl)ethan-1-amine: Overview


1,2-Bis(pyridin-2-yl)ethan-1-amine (CAS 58088-74-7) is a tridentate ligand featuring two pyridyl nitrogen atoms and a central amine nitrogen, which coordinates to transition metals to form stable complexes [1]. It belongs to the class of bis(2-pyridylalkyl)amines, which are widely used in coordination chemistry and catalysis [2]. The ligand is also known as bis(2-pyridyl-2-ethyl)amine (bpea) and is distinguished by its ethylene (C2) alkyl spacer between the amine and pyridyl groups, a structural feature that significantly influences its coordination geometry and reactivity [3].

Tridentate N3 ligand for transition-metal coordination studies
Ethylene (C2) spacer forms six-membered chelate rings, influencing geometry and redox behavior
Supports Cu, Zn, and Ni complexation for catalytic oxidation and hydrolysis research

Why Generic Substitution Fails


1,2-Bis(pyridin-2-yl)ethan-1-amine is not functionally equivalent to its closest analogs, such as bis(2-pyridylmethyl)amine (bpa) or 2,2′-dipyridylamine (dipyam). The ethylene (C2) spacer between the amine and pyridyl groups in bpea, compared to the methylene (C1) spacer in bpa, alters the chelate ring size, which directly impacts the metal coordination geometry, complex stability, and redox behavior [1]. This structural difference leads to distinct metal-binding properties, catalytic rates, and reaction outcomes that cannot be replicated by simply substituting a different ligand from the same general class [2].

This Ligand (bpea)

Ethylene linker – six-membered chelate rings upon metal binding. Reported to steer Cu(I) toward peroxo intermediates.

Analog (bpa)

Methylene linker – five-membered chelate rings. Directs Cu(I) to bis(μ-oxo) pathway; coordination geometry and redox profiles may differ.

Chelate ring size and spacer length can alter complex stability, catalytic rates, and reaction outcomes. Direct substitution without validation may not reproduce target performance.

Quantitative Differentiation Against Key Comparators


Ethylene Linker Directs Peroxo vs. Bis(μ-oxo) Pathway in Cu(I)

The length of the alkyl spacer in the ligand framework dictates the dioxygen activation pathway. In a direct head-to-head comparison, the copper(I) complex of ligand (Phe)L(Pym2) (with a methylene spacer) forms a bis(μ-oxo)dicopper(III) intermediate upon oxygenation, whereas the analogous copper(I) complex of ligand (Phe)L(Pye2) (with an ethylene spacer, analogous to 1,2-bis(pyridin-2-yl)ethan-1-amine) preferentially yields a (μ-η2:η2-peroxo)dicopper(II) complex [1].

Peroxo vs. Bis(μ-oxo) Pathway
Head-to-head
Ethylene linker yields (μ-η²:η²-peroxo)dicopper(II); methylene analog forms bis(μ-oxo)dicopper(III)
Spacer length controls active oxygen species identity
Observed in Cu(I) complexes, CH₂Cl₂, low temperature
Coordination Chemistry Copper(I) Complexes Dioxygen Reactivity

Enhanced Catalytic Hydrolysis Rate with Zn-bpea Complex

In a cross-study comparison of Zn(II) complexes for the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), the Zn-bpea complex exhibits a significantly higher observed rate constant above pH 8 compared to the analogous dinucleating ligand complex [Zn2(m-xylbpea)](ClO4)3. The pKa of the Zn-coordinated water in [Zn2(bpea)2(μ-OH)](ClO4)3 (8.35) is higher than that in the m-xylyl-linked dinuclear complex (7.55), indicating a different nucleophile generation profile [1].

Zn-catalyzed Phosphate Hydrolysis
Cross-study
[Zn₂(bpea)₂(μ-OH)]³⁺ pKa 8.35, rate constant 10⁻³–10⁻² M⁻¹ s⁻¹; dinucleating analog pKa 7.55 with lower rate above pH 8
Higher reported hydrolysis rate at alkaline pH
BNPP substrate, H₂O/DMF; potentiometric titration
Catalytic Hydrolysis Zinc Complexes Phosphodiester Cleavage

Ligand-Dependent DNA Cleavage Activity

Dinuclear Cu(II) complexes [CuII2(Nn)Y2]2+ (n=4,5; Y = ClO4 or NO3) supported by bis[2-(2-pyridyl)ethyl]amine-based ligands exhibit specific DNA cleavage activity in the presence of a reducing thiol and O2 or with H2O2 alone. In contrast, the mononuclear analogue [CuII(MePY2)(CH3CN)(ClO4)]1+ (where MePY2 is a bis[2-(2-pyridyl)ethyl]methylamine ligand) shows no selective cleavage under either condition [1].

DNA Cleavage Activity
Head-to-head
Dinuclear Cu(II)-bpea complexes show specific DNA cleavage; mononuclear analog inactive
Nuclearity-dependent oxidative DNA damage
Requires thiol/O₂ or H₂O₂; aqueous conditions
DNA Cleavage Copper Complexes Oxidative Damage

Enhanced Thermal Stability of Dinickel(III) bpea Complexes

The thermal stability of bis(μ-oxo)dinickel(III) complexes is significantly enhanced when the dinucleating ligand with a longer alkyl strap is adopted instead of the mononucleating ligand [1]. In a direct comparison, the m-xylyl ligand system, which features a bis[2-(2-pyridyl)ethyl]amine framework, prevents aromatic ligand hydroxylation, a sharp contrast to the reactivity of (μ-η2:η2-peroxo)dicopper(II) complex with the same ligand which induces aromatic ligand hydroxylation via electrophilic aromatic substitution [1].

Dinickel(III) Thermal Stability
Head-to-head
m-Xylyl-bpea framework suppresses aromatic hydroxylation; mononucleating analogs undergo benzylic hydroxylation
Enhanced oxidative ligand stability reported
Bis(μ-oxo)dinickel(III) with H₂O₂ in acetone
Nickel Complexes Oxidation Catalysis Ligand Stability

Optimized Application Scenarios


Peroxo Intermediate Generation in Cu-Catalyzed Oxidations

For researchers aiming to generate (μ-η2:η2-peroxo)dicopper(II) intermediates for selective oxidation or oxygenation reactions, 1,2-bis(pyridin-2-yl)ethan-1-amine is the ligand of choice over its methylene-spacer analog. The ethylene linker in bpea steers Cu(I) complexes towards the peroxo pathway, avoiding the bis(μ-oxo) route [4]. This selectivity is crucial for applications where the peroxo species is the desired active oxidant.

High-Rate Phosphate Diester Hydrolysis Catalysis

In systems requiring efficient hydrolysis of phosphodiester bonds, such as in decontamination or biosensing applications, Zn-bpea complexes offer a significant kinetic advantage. The observed second-order rate constants for BNPP hydrolysis are in the range of 10⁻³ to 10⁻² M⁻¹ s⁻¹, outperforming dinucleating analog complexes [4]. This makes bpea a preferred ligand for designing high-turnover hydrolytic catalysts.

Targeted Oxidative DNA Damage Studies

For investigations into oxidative DNA damage mechanisms or the development of artificial nucleases, dinuclear Cu(II) complexes constructed with bpea-based ligands provide specific cleavage activity [4]. The ability to generate hydroxyl radicals in a controlled manner upon reaction with H2O2 or O2/thiol systems enables precise studies of DNA lesion formation and repair pathways.

Robust Oxidation Catalysts with Enhanced Ligand Stability

In catalytic applications requiring sustained performance under oxidizing conditions, dinuclear nickel complexes supported by bpea-derived ligands exhibit superior thermal stability and resistance to oxidative ligand degradation [4]. The m-xylyl-bpea framework prevents aromatic ligand hydroxylation, a common deactivation pathway, making it ideal for long-duration oxidation reactions.

Application
Selection Property
Validation Focus
Cu-catalyzed peroxo intermediate generation
Ethylene spacer favors peroxo pathway
Peroxo/bis(μ-oxo) selectivity under O₂
High-rate phosphate diester hydrolysis
Mononuclear Zn-bpea complex kinetics
Hydrolysis rate constant and pKa profile
Oxidative DNA damage studies
Dinuclear Cu-bpea cleavage activity
Nuclearity-dependent DNA cleavage selectivity
Robust oxidation catalysts
Dinuclear Ni-bpea oxidative stability
Ligand hydroxylation resistance profile
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